molecular formula C14H22N2O B14915205 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline

Cat. No.: B14915205
M. Wt: 234.34 g/mol
InChI Key: PDNZRWSULLVICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline is a chemical compound with the molecular formula C14H22N2O It is a derivative of aniline, featuring a piperidine ring substituted at the second position with a methyl group and an ethoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline typically involves the reaction of 4-chloroaniline with 1-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but studies suggest involvement in pathways related to inflammation and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Piperidin-1-yl)ethoxy)aniline
  • 4-(1-Methylpiperidin-4-yl)aniline
  • 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline

Uniqueness

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-[2-(1-methylpiperidin-2-yl)ethoxy]aniline

InChI

InChI=1S/C14H22N2O/c1-16-10-3-2-4-13(16)9-11-17-14-7-5-12(15)6-8-14/h5-8,13H,2-4,9-11,15H2,1H3

InChI Key

PDNZRWSULLVICQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CCOC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.